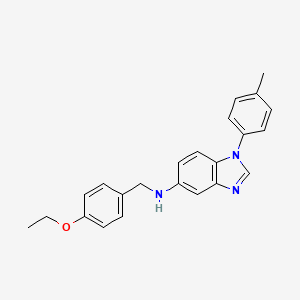![molecular formula C25H21N5O4S B11664739 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)
4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(E)-[2-({[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰)肼基亚甲基]甲基}苯甲酸是一种复杂的有机化合物,其分子式为C26H23N5O4S,分子量为501.568 g/mol 该化合物以其独特的结构而著称,该结构包括一个三唑环、一个甲氧基苯基和一个苯甲酸部分。
准备方法
4-{(E)-[2-({[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰)肼基亚甲基]甲基}苯甲酸的合成涉及多个步骤。 一种常见的合成路线包括以下步骤 :
三唑环的形成: 三唑环通过在回流条件下使4-甲氧基苯基肼与苯异氰酸酯反应而合成。
硫代基团的连接: 然后使三唑中间体与合适的硫代化试剂反应以引入硫代基团。
乙酰化: 用乙酸酐乙酰化硫代-三唑化合物。
腙的形成: 然后将乙酰化产物与肼反应形成腙。
最终偶联: 最后在酸性条件下使腙与4-甲酰基苯甲酸偶联,得到目标化合物。
化学反应分析
4-{(E)-[2-({[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰)肼基亚甲基]甲基}苯甲酸会发生各种化学反应,包括 :
氧化: 该化合物可以用强氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成相应的亚砜或砜。
还原: 还原反应可以用还原剂(如硼氢化钠或氢化铝锂)进行,导致三唑环或腙部分的还原。
取代: 甲氧基可以用亲核取代反应将其替换为其他官能团。
水解: 该化合物中的酯键或酰胺键可以在酸性或碱性条件下水解,生成相应的羧酸或胺。
科学研究应用
4-{(E)-[2-({[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰)肼基亚甲基]甲基}苯甲酸在科学研究中有几种应用 :
化学: 它被用作合成更复杂分子的结构单元以及各种有机反应中的试剂。
生物学: 研究该化合物潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医药: 正在进行研究以探索其作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 它用于开发新材料以及作为合成染料和颜料的前体。
作用机制
4-{(E)-[2-({[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰)肼基亚甲基]甲基}苯甲酸的作用机制涉及它与各种分子靶点和途径的相互作用 。三唑环和硫代基团是导致其生物活性的关键官能团。该化合物可以与酶和蛋白质相互作用,抑制其活性并导致各种生物学效应。例如,它可以通过干扰细胞分裂和诱导凋亡来抑制癌细胞的生长。
相似化合物的比较
4-{(E)-[2-({[5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰)肼基亚甲基]甲基}苯甲酸可以与其他类似化合物进行比较,例如 :
4-(((4-甲氧基苯基)氨基)甲基)-N,N-二甲基苯胺: 该化合物具有类似的甲氧基苯基,但缺少三唑环和苯甲酸部分。
2-甲氧基-5-((苯氨基)甲基)苯酚: 该化合物也含有甲氧基苯基,但与三唑环不同,它存在苯氨基。
2-甲氧基-4-{(E)-[({[1-(4-甲基苄基)-1H-苯并咪唑-2-基]硫代}乙酰)肼基]甲基}苯乙酸酯: 该化合物具有类似的硫代基团和腙部分,但与三唑环不同,它存在苯并咪唑环。
属性
分子式 |
C25H21N5O4S |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
4-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H21N5O4S/c1-34-21-13-11-18(12-14-21)23-28-29-25(30(23)20-5-3-2-4-6-20)35-16-22(31)27-26-15-17-7-9-19(10-8-17)24(32)33/h2-15H,16H2,1H3,(H,27,31)(H,32,33)/b26-15+ |
InChI 键 |
XXQYJRPDFAJWSP-CVKSISIWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11664659.png)
![3-Fluoro-N-(4-{[4-(4-{[4-(3-fluorobenzamido)phenyl]sulfanyl}phenoxy)phenyl]sulfanyl}phenyl)benzamide](/img/structure/B11664686.png)
![N-[4-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11664687.png)
![2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-(2-methylpropyl)acetamide](/img/structure/B11664689.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11664693.png)

![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![6-Amino-3-(4-nitrophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664712.png)
![N-[(E)-(2-bromophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11664713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664719.png)


![Dimethyl 5-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11664735.png)
